molecular formula C15H16FN3O3 B2958067 N-(2,4-diethoxypyrimidin-5-yl)-2-fluorobenzamide CAS No. 1448059-37-7

N-(2,4-diethoxypyrimidin-5-yl)-2-fluorobenzamide

Cat. No.: B2958067
CAS No.: 1448059-37-7
M. Wt: 305.309
InChI Key: YZAGEKAOFYIESM-UHFFFAOYSA-N
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Description

N-(2,4-diethoxypyrimidin-5-yl)-2-fluorobenzamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine is an important electron-rich aromatic heterocycle, and as a building block of DNA and RNA, it is a critical endogenous component of the human body

Preparation Methods

The synthesis of N-(2,4-diethoxypyrimidin-5-yl)-2-fluorobenzamide typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-(2,4-diethoxypyrimidin-5-yl)-2-fluorobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like DIPEA, oxidizing agents, reducing agents, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which N-(2,4-diethoxypyrimidin-5-yl)-2-fluorobenzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyrimidine core allows it to mimic natural nucleotides, potentially interfering with nucleic acid synthesis and function . This can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in certain cell types.

Comparison with Similar Compounds

N-(2,4-diethoxypyrimidin-5-yl)-2-fluorobenzamide can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(2,4-diethoxypyrimidin-5-yl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c1-3-21-14-12(9-17-15(19-14)22-4-2)18-13(20)10-7-5-6-8-11(10)16/h5-9H,3-4H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAGEKAOFYIESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1NC(=O)C2=CC=CC=C2F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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